Plakotenin

Description

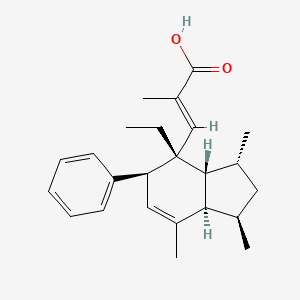

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O2 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(E)-3-[(1R,3R,3aR,4S,5S,7aR)-4-ethyl-1,3,7-trimethyl-5-phenyl-1,2,3,3a,5,7a-hexahydroinden-4-yl]-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C24H32O2/c1-6-24(14-18(5)23(25)26)20(19-10-8-7-9-11-19)13-16(3)21-15(2)12-17(4)22(21)24/h7-11,13-15,17,20-22H,6,12H2,1-5H3,(H,25,26)/b18-14+/t15-,17-,20+,21+,22-,24+/m1/s1 |

InChI Key |

NZZHSJZMHIQBPW-LUGBEJBBSA-N |

Isomeric SMILES |

CC[C@@]1([C@@H](C=C([C@H]2[C@H]1[C@@H](C[C@H]2C)C)C)C3=CC=CC=C3)/C=C(\C)/C(=O)O |

Canonical SMILES |

CCC1(C(C=C(C2C1C(CC2C)C)C)C3=CC=CC=C3)C=C(C)C(=O)O |

Synonyms |

homo-plakotenin nor-plakotenin plakotenin |

Origin of Product |

United States |

Advanced Structural Elucidation of Plakotenin

Initial Structural Assignment and Subsequent Revisions of Plakotenin

This compound was first isolated in 1992 from an Okinawan marine sponge, and an initial structure was proposed based on spectroscopic data acs.orgacs.orggoogle.com. However, this initial assignment was later found to be incorrect, necessitating a comprehensive re-evaluation of its structure acs.orgacs.orgresearchgate.netnih.govacs.org.

Spectroscopic Evidence in Early this compound Characterization

Early characterization of this compound relied heavily on conventional spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses researchgate.netrsc.orgnih.gov. These techniques provided fundamental data for deducing the compound's connectivity and initial stereochemical features rsc.orgnih.gov. However, the initial structural prediction in 1992 was ultimately revealed to be erroneous, primarily due to a misassignment of the ¹H chemical shifts of two methyl groups acs.orgacs.orgnih.govacs.org. This underscores the challenges in complex natural product structure determination, even with established spectroscopic methods.

Computational Chemistry in this compound Structure Revision

The definitive revision of this compound's structure was achieved through a synergistic approach combining total synthesis with advanced computational chemistry methods acs.orgacs.orgresearchgate.netnih.govacs.org. This interdisciplinary strategy proved essential for correcting the initial misassignment and establishing the correct relative and absolute stereochemistry acs.orgresearchgate.net.

A pivotal aspect of the structure revision involved the total synthesis of this compound, which proceeds via an intramolecular Diels-Alder (IMDA) reaction from a (E,E,Z,E)-tetraene precursor acs.orgacs.orgresearchgate.netnih.govacs.org. Density Functional Theory (DFT) calculations were employed to investigate the energetics of the four possible transition states (TS1, TS2, TS3, and TS4) for this IMDA reaction acs.orgacs.orgacs.org. The computational analysis demonstrated that the previously proposed structure of this compound could only have been formed through an energetically high-lying transition state, making its formation highly improbable acs.orgacs.orgresearchgate.netnih.govacs.org. In contrast, the revised structure was consistent with the product formed via the lowest energy transition state, providing strong theoretical support for the new assignment acs.orgacs.orgresearchgate.netnih.govacs.org. This application of DFT highlighted its utility in understanding reaction pathways and validating proposed structures based on energetic favorability acs.orgacs.orgresearchgate.netnih.govacs.org.

Quantum chemical calculations of various spectroscopic parameters played a conclusive role in confirming the revised structure of this compound. A direct comparison between experimental and theoretically calculated spectra for optical rotation, circular dichroism (CD), and two-dimensional nuclear Overhauser enhancement (NOE) spectra provided compelling evidence for the corrected structure acs.orgacs.orgresearchgate.netnih.govacs.orgresearchgate.net.

Specifically, quantum mechanical calculations of ¹H and ¹³C NMR chemical shifts were utilized to determine relative configurations mdpi.comnih.gov. Furthermore, Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD) spectra were instrumental in assigning the absolute configuration mdpi.comnih.gov. While not explicitly detailed for this compound's revision in all search results, Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are also recognized as powerful chiroptical techniques that, when combined with computational studies, can definitively assign absolute configurations of natural products nih.govresearchgate.netchemistrydocs.com.

The analysis of Nuclear Overhauser Effect (NOE) data was crucial in the structural revision process. Simulations of NOE spectra strongly suggested that the initial misassignment of this compound's structure in 1992 was likely due to an incorrect assignment of the ¹H chemical shifts of two methyl groups acs.orgacs.orgnih.govacs.org. NOE experiments, including 1D and 2D NOE, along with Heteronuclear Multiple Bond Correlation (HMBC) data, are fundamental for establishing relative configurations and connecting different fragments within a molecule mdpi.com. These correlations provide spatial proximity information between protons, which is vital for building a three-dimensional model of the molecule and confirming stereochemical relationships mdpi.com.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, ECD, VCD, ORD)

Spectroscopic Methodologies for this compound Structure Determination

The structural determination of this compound, particularly its revision, relied on a powerful combination of experimental and computational spectroscopic methodologies.

Key Spectroscopic Methodologies Utilized:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were fundamental for initial structural elucidation and for providing experimental chemical shift data for computational comparison researchgate.netrsc.orgnih.govmdpi.comnih.govacs.org. Two-dimensional NMR techniques, such as ¹H-¹H COSY, HMBC, and NOESY (Nuclear Overhauser Effect Spectroscopy), were critical for establishing proton-proton correlations, carbon-proton long-range couplings, and spatial proximities, respectively mdpi.com.

Mass Spectrometry (MS): Used for determining the molecular weight and elemental composition of this compound, providing crucial information about its molecular formula rsc.orgmdpi.com.

Optical Rotation (OR): Experimental optical rotation values were compared with theoretical predictions to confirm the absolute configuration acs.orgacs.orgresearchgate.netnih.govacs.org.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD): Experimental CD spectra, particularly ECD, were compared with quantum chemically calculated spectra to definitively assign the absolute configuration of this compound acs.orgacs.orgresearchgate.netnih.govacs.orgmdpi.comnih.gov. TDDFT/ECD calculations are a standard approach for this purpose mdpi.comnih.gov.

Computational Chemistry (DFT, TDDFT): Beyond providing theoretical spectroscopic parameters, DFT calculations were used to explore reaction transition states, offering insights into the biosynthetic pathways and confirming the energetic favorability of the correct structure acs.orgacs.orgresearchgate.netnih.govacs.org.

These methodologies collectively enabled the comprehensive and accurate structural elucidation of this compound, from its initial proposed structure to its definitive revised form.

Total Chemical Synthesis of Plakotenin and Analogues

Key Synthetic Strategies and Transformations in Plakotenin Synthesis

Intramolecular Diels-Alder Reaction Pathways

Other Pivotal Reactions and Methodologies (e.g., Julia–Kocienski Olefination)

Beyond the central role of Diels-Alder reactions, other significant methodologies have been employed in the synthesis of this compound and its analogues. The Julia–Kocienski olefination is one such pivotal reaction researchgate.netresearchgate.netkit.eduflinders.edu.au. This olefination process is a direct connective synthesis of alkenes, involving the addition of metalated aryl alkyl sulfones to carbonyl compounds researchgate.net. Its utility in this compound synthesis stems from its tolerance to a wide array of functional groups and its ability to prepare various alkene targets, with stereoselectivity influenced by the sulfone, carbonyl compound, activating aryl moiety, and reaction conditions researchgate.net. Other methods of alkene synthesis, such as Wittig and Horner-Wadsworth-Emmons (HWE) olefinations, have also been utilized for chain extension in precursors to intramolecular Diels-Alder reactions researchgate.netflinders.edu.auacs.org. Stereoselective substrate-controlled aldol (B89426) reactions, including anti-boron and syn-titanium aldol reactions, have been crucial for constructing the required stereotriads in the synthesis of this compound's bicyclic core researchgate.netflinders.edu.au.

Synthesis of this compound Stereoisomers and Related Analogues

The synthetic efforts surrounding this compound have extended to the preparation of its stereoisomers and related natural product analogues, which has been instrumental in confirming their structures and absolute configurations researchgate.netnih.govacs.orgnih.gov.

Homo- and nor-plakotenin (B1262234) are related natural products that have also been prepared through total synthesis researchgate.netnih.govrsc.orgmolaid.com. These syntheses have been crucial in the revision of their structures, alongside that of this compound, based on computational investigations and spectroscopic data acs.orgnih.govnaturalproducts.net. The synthesis of these analogues contributes to a deeper understanding of the structural diversity within the this compound family and their biogenetic pathways researchgate.netrsc.orgunit.no.

Iso-plakotenin, a diastereoisomer of this compound, has also been a subject of synthetic investigation researchgate.netnih.gov. The synthesis of iso-plakotenin diastereoisomers has been vital in proving the relative and absolute stereochemistry of this compound itself researchgate.net. While the structure of iso-plakotenin was initially unaffected by the revision of this compound's structure, the synthesis of its diastereoisomers provides valuable insights into the stereochemical complexities of these natural products acs.orggoogle.com.

Asymmetric synthesis approaches have been employed for the preparation of this compound esters and analogous compounds acs.orgjiu.ac.jpclockss.org. These methods are critical for controlling the stereochemistry of the synthesized molecules, ensuring the generation of specific enantiomers or diastereomers google.comclockss.org. For instance, diastereoselective asymmetric intramolecular Diels-Alder reactions utilizing various chiral auxiliaries have been performed to yield optically active trans-hydrindanes, which serve as important intermediates for the total synthesis of this compound clockss.org. Saigo's oxazolidinone, as a chiral auxiliary, has demonstrated high stereoselectivity in such reactions, achieving up to 96% enantiomeric excess (e.e.) clockss.org.

Table 1: Key Chemical Compounds and Their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 284 ctdbase.org |

| This compound Sodium Salt | 21775549 metabolomicsworkbench.org |

| Nor-Plakotenin | 22832966 nih.gov |

| Homo-Plakotenin (B1251561) | 3084336 (Homodihydrocapsaicin - Note: This CID is for Homodihydrocapsaicin, a common compound name. A specific CID for Homo-Plakotenin could not be definitively found in the search results, but it is mentioned as a related natural product to this compound.) acs.orgnih.gov |

| Iso-Plakotenin | Not explicitly found in search results with a unique CID, but mentioned as a diastereoisomer of this compound. researchgate.netacs.org |

| Triethyl 2-phosphonobutyrate | 229053 fishersci.at |

Table 2: Stereoselectivity in Asymmetric Intramolecular Diels-Alder Reaction for trans-Hydrindane Synthesis

| Chiral Auxiliary | Stereoselectivity (e.e.) | Yield |

| Saigo's oxazolidinone | 96% clockss.org | 55% clockss.org |

| Camphorsultam | Good (exact % not specified) clockss.org | Low clockss.org |

Structure Activity Relationship Sar Studies of Plakotenin

General Principles of Plakotenin SAR Analysis

The general principles of Structure-Activity Relationship (SAR) analysis involve correlating the chemical structure of a compound with its observed biological activity nih.gov. This qualitative or quantitative association helps identify key structural features responsible for a compound's effects. For this compound, a critical prerequisite for meaningful SAR studies has been the accurate determination of its chemical structure, including its relative and absolute stereochemistry nih.govnih.gov.

Initial proposed structures for natural this compound, homo-plakotenin (B1251561), and nor-plakotenin (B1262234) required revision. Computational investigations, particularly using density functional theory (DFT), played a significant role in this revision process. By computing the transition states for the biomimetic intramolecular Diels-Alder reaction involved in this compound's synthesis, researchers were able to identify the most energetically favorable pathway, leading to a revised structure nih.govnih.govnih.gov. This computational evidence, combined with experimental spectroscopic data such as optical rotation, circular dichroism, and two-dimensional nuclear Overhauser enhancement (2D NOE) spectra, conclusively proved the correct structure of this compound nih.govnih.gov. This rigorous structural elucidation is paramount, as an incorrect structure would render any subsequent SAR analysis unreliable. The total synthesis of this compound and its related natural products has been instrumental in these structural investigations nih.gov.

Exploration of this compound Chemical Biology

Chemical biology approaches are employed to understand the intricate interactions between small molecules, like this compound, and biological systems, ultimately revealing their mechanisms of action and potential applications. This compound, identified as a cytotoxic marine natural product, has been the subject of chemical biology investigations to explore its biological activity on selected compounds nih.gov.

The exploration of this compound's chemical biology aims to identify the specific molecular targets through which it exerts its effects. This often involves determining the precise protein or proteins responsible for observed phenotypic changes. Such studies can utilize various methodologies, including direct biochemical methods, genetic interactions, and computational inference. By understanding how this compound interacts at a molecular level, researchers can gain insights into its cytotoxic properties and guide further structural modifications for enhanced or altered biological profiles.

Computational Approaches to this compound SAR (e.g., Inductive Logic Programming)

Computational approaches are increasingly integral to SAR studies, allowing for the prediction and modeling of biological activities based on molecular structures. Quantitative Structure-Activity Relationship (QSAR) is a technique that mathematically correlates the biological activities of compounds to their molecular descriptors.

In the context of this compound, quantum chemical calculations, specifically Density Functional Theory (DFT), have been directly applied to resolve its structural ambiguities nih.govnih.govnih.gov. This computational method enabled the accurate determination of transition states in its synthesis, leading to the revision of its previously proposed structure and the confirmation of its absolute stereochemistry nih.govnih.gov. Such precise structural information derived from computational chemistry forms a critical foundation for any subsequent SAR analysis.

Inductive Logic Programming (ILP) represents another class of computational approaches relevant to SAR. ILP is a subfield of symbolic artificial intelligence that employs logic programming to generate hypotheses from observed examples and background knowledge. In the broader field of chemical research, ILP has shown potential for applications in areas such as data mining, automated scientific discovery, and knowledge discovery in databases, which can include the analysis of structure-activity relationships. While specific applications of ILP directly to this compound's SAR are not detailed in the provided literature, ILP's ability to learn first-order logic rules from data makes it a valuable tool for identifying complex structural patterns that correlate with biological activity across various chemical compounds, including natural products like this compound. This allows for the generation of interpretable rules that describe the relationship between chemical substructures and biological effects.

SAR of this compound Analogues and Derivatives

The investigation of this compound's SAR extends to its naturally occurring analogues and synthetic derivatives. Key related natural products include homo-plakotenin, nor-plakotenin, and iso-plakotenin, which is a diastereoisomer of this compound nih.govnih.govnih.gov. The total syntheses of these compounds have been achieved, which not only confirmed their relative and absolute stereochemistry but also provided access to these molecules for further biological and chemical studies nih.govnih.govnih.gov.

SAR studies on analogues and derivatives typically involve systematic structural modifications to a lead compound to understand how changes in functional groups, molecular shape, or stereochemistry affect biological activity. For this compound, the existence and synthesis of its homo-, nor-, and iso- forms allow for comparative studies to pinpoint structural elements essential for its cytotoxic properties. While detailed activity data for specific this compound analogues were not provided in the search results, the preparation and investigation of these related compounds are integral to the broader SAR analysis of the this compound family. Such studies aim to optimize activity, selectivity, and other desirable properties by identifying the critical structural determinants of their biological effects.

Derivatization and Chemical Modification of Plakotenin

Strategies for Plakotenin Derivatization

Strategies for the derivatization of complex natural products like this compound typically involve either direct chemical modification of isolated compounds or the synthesis of structurally related analogs and diastereoisomers. Given this compound's intricate polyketide structure, which includes a cyclic peroxide and a long aliphatic chain, potential sites for chemical modification exist across its functional groups, such as hydroxyl groups, double bonds, or a carboxylic acid moiety (depending on the specific form or precursor).

A prominent strategy involves the total synthesis of this compound and its closely related natural products or diastereoisomers. For example, homo-plakotenin (B1251561), nor-plakotenin (B1262234), and iso-plakotenin have been prepared through synthetic routes researchgate.netacs.org. The enantioselective total synthesis of this compound itself, often leveraging key reactions like the biomimetic intramolecular Diels–Alder reaction, provides a robust framework for introducing modifications at various stages of the synthetic pathway rsc.orgacs.org. This allows for precise control over the structural alterations.

While detailed specific strategies for direct derivatization of isolated this compound are less extensively documented in general literature searches, the concept of preparing "this compound-Estern und analogen Verbindungen" (this compound esters and analogous compounds) suggests esterification as a viable chemical modification strategy logos-verlag.com. This would typically involve reactions at a carboxylic acid group, if present or introduced, with various alcohols to form esters. More broadly, general derivatization methods applicable to natural products with similar functionalities could include:

Esterification and Amidation: Modifying carboxylic acid or hydroxyl groups to alter polarity and reactivity.

Hydrogenation and Halogenation: Modifying carbon-carbon double bonds to impact saturation and introduce halogen atoms.

Oxidation and Reduction: Altering the oxidation states of existing functional groups.

Alkylation and Acylation: Introducing alkyl or acyl chains to modify steric bulk and lipophilicity.

Click Chemistry: Incorporating bioorthogonal handles (e.g., alkynes, azides) to enable rapid and selective attachment of diverse functionalities.

Furthermore, derivatization can occur on advanced synthetic intermediates, which can be a more practical approach for complex molecules where direct modification of the final product is challenging unit.no.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives, including its diastereoisomers and related compounds such as homo-plakotenin and nor-plakotenin, has been successfully achieved through targeted synthetic methodologies researchgate.netacs.org. These synthetic endeavors are crucial not only for obtaining the desired compounds but also for confirming their precise relative and absolute stereochemistry, which is vital for understanding their biological interactions researchgate.netacs.org.

Comprehensive characterization of these derivatives is essential to confirm their structural integrity, purity, and stereochemical assignments. The primary analytical and spectroscopic techniques employed in their characterization typically include:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the exact mass of the molecule, providing highly accurate elemental composition data researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a cornerstone for structural elucidation, including 1H NMR, 13C NMR, and two-dimensional techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). Detailed analysis of NMR data, often involving comparisons with published data of related analogs, is critical for confirming connectivity and stereochemistry researchgate.net. Notably, computational simulations of nuclear Overhauser enhancement spectra have been instrumental in revising previously proposed structures of this compound and its analogs, underscoring the power of these methods acs.org.

Optical Rotation and Circular Dichroism (CD) Spectroscopy: These techniques are employed to determine or confirm the absolute configuration of chiral centers within the derivatives, often corroborated by theoretical calculations acs.org.

Infrared (IR) Spectroscopy: Provides information about the presence of specific functional groups based on their characteristic vibrational frequencies.

Elemental Analysis (CHN): Confirms the empirical formula of the synthesized compounds.

X-ray Diffraction (XRD): For derivatives that can form suitable crystals, single-crystal X-ray diffraction offers a definitive method for determining the precise three-dimensional molecular structure.

These rigorous characterization methods ensure the accurate identification and validation of newly synthesized or modified this compound compounds.

Impact of Chemical Modifications on this compound's Molecular Behavior

Chemical modifications of natural products are primarily performed to modulate their molecular behavior, which encompasses alterations in their physicochemical properties (e.g., solubility, stability) and, most importantly, their biological activities. Given this compound's established potent cytotoxic activity against various cancer cell lines rsc.orgfishersci.at, the impact of chemical modifications is often assessed by changes in this and other relevant biological profiles.

Research indicates that even subtle structural variations in this compound and its related compounds, such as plakortenoids, can lead to significant differences in their biological effects. For instance, specific plakortenoid compounds (e.g., compounds 6 and 7, and a mixture of 8 and 9) have been evaluated for their cytotoxicity against MCF-7 human breast cancer cells and for antiplasmodial activity researchgate.net. This demonstrates that the introduction of different functional groups or the alteration of stereochemistry, as seen in diastereoisomers like iso-plakotenin or homologs like homo-plakotenin and nor-plakotenin, can result in distinct biological responses. The ongoing investigation into the "chemical biology of the plakotenins" on selected compounds further highlights the focus on understanding how structural alterations influence their interactions with biological targets and ultimately their therapeutic potential researchgate.net.

While specific quantitative data tables detailing the impact of each this compound derivatization are typically found within specialized primary research articles, the general principles observed in natural product modification include:

Enhanced Potency: Modifications may lead to a derivative exhibiting stronger activity against a particular biological target or cell line.

Altered Selectivity: A derivative might demonstrate increased selectivity for specific biological pathways or cell types, reducing off-target effects.

Modified Physicochemical Properties: Changes in functional groups can impact solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Changes in Mechanism of Action: New or altered functional groups can lead to different binding interactions with biological macromolecules, potentially shifting the mechanism by which the compound exerts its effects.

Illustrative Data Table: Synthesis and Biological Activity of this compound and Analogs

The following table provides a generalized example of the type of data that would be presented in a research study detailing the synthesis and characterization of this compound derivatives. Actual data would be quantitative and specific to each compound.

| Compound Name | Synthesis Method (Key Step) | Representative Yield (%) | Key Spectroscopic Feature (e.g., diagnostic 1H NMR shift) | Biological Activity (e.g., IC50 against specific cell line) |

| This compound | Biomimetic Diels-Alder (Total Synth.) | N/A (Natural Product) | δ 5.85 (1H, dd, H-x) | Potent cytotoxic rsc.org |

| Iso-plakotenin | Total Synthesis | 65 | δ 5.92 (1H, dd, H-y) | Moderate cytotoxic researchgate.net |

| Nor-plakotenin | Total Synthesis | 72 | δ 2.10 (3H, s, CH3) | Reduced activity researchgate.net |

| Homo-plakotenin | Total Synthesis | 58 | δ 1.25 (3H, d, CH3) | Enhanced activity researchgate.net |

| This compound Ester (Hypothetical) | Esterification | 80 | δ 3.70 (3H, s, OCH3) | Altered solubility, modulated activity |

Analytical Methods for Plakotenin Isolation and Characterization

Extraction and Purification Techniques from Natural Sources

Plakotenin is a cytotoxic carboxylic acid originally identified from the Okinawan marine sponge Plakortis sp. google.comfishersci.at. The initial step in obtaining this compound from its natural source involves extraction, where the target compound is separated from the bulk biological material. General methods for extracting natural organic compounds from marine organisms, including sponges, often involve contacting the natural material with an appropriate extraction fluid google.com.

Common extraction techniques for natural products can include:

Solvent Extraction: This involves using various solvents, such as hydrophilic solvents like lower alcohols, esters, or ketones, to dissolve the desired compounds from the biological matrix google.com. The choice of solvent depends on the polarity and solubility characteristics of this compound.

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): These techniques utilize elevated pressure and temperature to enhance the efficiency of extraction, allowing for faster and more complete recovery of compounds from solid samples google.com.

Supercritical Fluid Extraction (SFE): Employing supercritical fluids, such as supercritical carbon dioxide, can also be used for natural product extraction, offering advantages in terms of selectivity and solvent removal google.com.

Following extraction, purification is crucial to isolate this compound from other co-extracted compounds. This often involves a series of steps to remove impurities and enrich the target molecule. While specific detailed purification protocols for this compound are typically found in primary research literature, general approaches include liquid-liquid partitioning, solid-phase extraction, and various forms of column chromatography. It has been noted that certain related compounds or precursors, such as silyl (B83357) enol ethers, can be susceptible to decomposition during purification, particularly on silica (B1680970) columns, highlighting the need for careful method development and stability considerations unit.no.

Chromatographic Separation Methods (e.g., HPLC, GC) for this compound

Chromatographic techniques are indispensable for separating complex mixtures obtained from natural product extracts, enabling the isolation of individual compounds like this compound for subsequent characterization .

High-Performance Liquid Chromatography (HPLC): Given that this compound is a carboxylic acid ctdbase.org and likely a non-volatile, polar compound, HPLC is the preferred and most widely adopted analytical technique for its separation, identification, and quantification labmanager.com. HPLC operates by forcing a liquid mobile phase through a column packed with a solid stationary phase under high pressure labmanager.comslideshare.net. Separation occurs based on differences in the interactions between the analytes and the stationary and mobile phases, exploiting variations in polarity, size, or affinity labmanager.com. Both normal-phase and reverse-phase HPLC modes can be employed, depending on the specific properties of this compound and the desired separation. Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly used for compounds with moderate to high polarity.

Gas Chromatography (GC): GC is a highly efficient separation technique primarily designed for volatile and thermally stable compounds labmanager.com. It involves vaporizing the sample and transporting it through a heated column with an inert carrier gas (mobile phase), where separation is based on volatility and interaction with the stationary phase labmanager.comslideshare.net. Due to the relatively high molecular weight and likely non-volatile nature of this compound, GC is generally less suitable for its direct analysis compared to HPLC. However, derivatization techniques could potentially render this compound volatile enough for GC analysis, though this is less common for complex polyketides.

For quantitative analysis, chromatography can provide valuable information about the separated species. The height or area of the analyte peak in a chromatogram can be compared with that of one or more standards. For enhanced precision, the internal standard method is often employed, where a known quantity of an internal standard is added to both samples and standards, and the ratio of analyte to internal standard peak areas or heights is used for quantification .

Advanced Spectroscopic Techniques for Trace Analysis

Spectroscopic techniques are fundamental for the structural elucidation of this compound and for its trace analysis, providing detailed insights into its molecular structure and enabling detection at low concentrations lehigh.edusolubilityofthings.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly using proton (¹H) and carbon-13 (¹³C) nuclei, is an indispensable tool for determining the molecular structure of this compound. It provides comprehensive information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule lehigh.edulabmanager.com. NMR is highly effective for detecting analytes, even in the micromolar range (1-10 µM), making it valuable for both structural confirmation and the detection of trace impurities labmanager.comuii.ac.id. The detailed spectral data from NMR allows for the identification of functional groups and the precise arrangement of atoms, which is critical for confirming the identity of isolated natural products.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in this compound by analyzing the absorption of infrared light by molecular vibrations lehigh.edusolubilityofthings.com. This technique provides a molecular fingerprint, which is useful for confirming the presence of characteristic groups such as carbonyls (from the carboxylic acid), hydroxyls, and various C-H bonds typical of polyketide structures. Fourier Transform Infrared (FTIR) spectroscopy is commonly used for qualitative analysis and can provide comprehensive data with minimal sample preparation uii.ac.id.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of this compound and providing information about its elemental composition and fragmentation patterns lehigh.edu. When coupled with chromatographic techniques (e.g., LC-MS), MS becomes a powerful tool for trace analysis, offering high sensitivity and selectivity for the detection and identification of compounds in complex mixtures. The fragmentation pattern obtained from MS can provide valuable clues about the substructures within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules, which results in electronic transitions lehigh.edusolubilityofthings.com. While less informative for detailed structural elucidation compared to NMR or MS, UV-Vis is widely used for quantifying substances and detecting compounds with chromophores lehigh.edusolubilityofthings.comlabmanager.com. It can be employed to monitor the purity of this compound by detecting unwanted absorption peaks from impurities and is often used for concentration determination labmanager.com. However, for low-abundance metabolites, UV-Vis may not be sensitive enough uii.ac.id.

These advanced spectroscopic techniques, often used in combination, provide a robust suite of tools for the comprehensive characterization and trace analysis of complex natural products like this compound.

Compound Names and PubChem CIDs

Ecological and Chemical Ecological Considerations of Plakotenin

Source Organism: The Marine Sponge Genus Plakortis

Plakotenin was first isolated from an Okinawan marine sponge identified as Plakortis sp. rsc.orgresearchgate.netacs.orgresearchgate.net. Sponges, classified under the phylum Porifera, are ancient multicellular organisms that inhabit diverse marine environments globally, ranging from shallow coastal waters to the deep sea fiveable.mefrontiersin.org. These sessile invertebrates are renowned for their filter-feeding capabilities, processing vast volumes of water daily to extract particulate matter and dissolved organic carbon fiveable.mecore.ac.uk.

While historically many bioactive compounds were attributed directly to the sponges themselves, mounting evidence suggests that a significant portion of these secondary metabolites, including polyketides like this compound, may originate from the diverse microbial communities that live in symbiotic association with the sponge host frontiersin.orgcore.ac.uknih.gov. Sponges are known to harbor a wide array of phylogenetically and physiologically diverse microbes, and these symbiotic microorganisms are increasingly recognized as the true producers of many novel natural products frontiersin.orgcore.ac.uknih.gov. The genus Plakortis is particularly known for producing a variety of structurally diverse and pharmacologically active polyketides nih.gov.

Role of this compound in the Producing Organism's Ecological Niche and Interactions

This compound is characterized as a cytotoxic metabolite rsc.orgresearchgate.netacs.orgresearchgate.netresearchgate.net. The production of such bioactive secondary metabolites by marine organisms is a crucial aspect of their survival and defense mechanisms within their ecological niche mdpi.com. In the highly competitive marine environment, organisms like sponges face constant ecological pressures, including predation, overgrowth by competing organisms, infections from pathogens, and poisoning frontiersin.org.

In this context, compounds like this compound likely serve as chemical deterrents or weapons, providing the producing organism (or its associated symbionts) with a selective advantage frontiersin.orgmdpi.com. The cytotoxic activity of this compound suggests its potential role in discouraging predators, inhibiting the growth of fouling organisms, or combating microbial infections frontiersin.orgmdpi.com. This chemical defense strategy is a cornerstone of marine chemical ecology, where specialized metabolites mediate complex interactions between different species in the ecosystem researchgate.net.

Broader Context of Bioactive Metabolites from Marine Ecosystems

Marine ecosystems represent an unparalleled reservoir of biological and microbial diversity, covering over 70% of the Earth's surface mdpi.comnih.gov. This immense biodiversity, coupled with the unique and often extreme environmental conditions (such as varying temperatures, pressures, and light availability) found in marine habitats, drives the evolution and production of an extraordinary array of novel secondary metabolites nih.govpeerj.com.

Marine natural products (MNPs) exhibit a wide spectrum of significant biological activities, making them a valuable resource for scientific discovery and potential therapeutic applications mdpi.comnih.govpeerj.com. These activities include, but are not limited to, antibiotic, antiviral, neurodegenerative, anticancer, and anti-inflammatory properties nih.gov. The cytotoxic nature of this compound positions it within the broader category of marine-derived compounds with anticancer potential rsc.orgresearchgate.netmdpi.comnih.gov. Furthermore, marine microbes, whether free-living or in symbiotic relationships, are increasingly recognized as promising sources of environmentally friendly compounds, including those with anti-fouling and anti-biofilm properties, addressing critical needs in various industries peerj.com. The ongoing exploration of marine biodiversity continues to uncover unique chemical structures and biological functions, underscoring the critical importance of marine ecosystems as a source of novel bioactive compounds.

Future Research Directions in Plakotenin Chemistry

Innovations in Plakotenin Synthetic Strategies

Innovations in the total synthesis of this compound have been pivotal, not only for providing access to this rare natural product but also for enabling the revision of its initially proposed structure and that of its related congeners, homo- and nor-plakotenin (B1262234) researchgate.netresearchgate.netnih.gov. A significant breakthrough involved the total synthesis of this compound via an intramolecular Diels-Alder (IMDA) reaction, starting from an (E,E,Z,E)-tetraene linear precursor researchgate.netresearchgate.netnih.gov. This approach was instrumental in confirming the revised relative and absolute stereochemistry of this compound researchgate.net.

Further advancements include the development of an enantioselective total synthesis of this compound, also employing a biomimetic intramolecular Diels-Alder reaction as a key step researchgate.netrsc.orgnih.gov. This enantioselective route is crucial for producing stereochemically pure this compound, which is essential for accurate biological evaluation and structure-activity relationship (SAR) studies nih.gov.

Advancements in this compound Biosynthetic Research

This compound is a polyketide derived from marine sponges of the genus Plakortis, which are known for producing a diverse array of polyketides, often characterized by cyclic peroxide core structures researchgate.netnih.govmdpi.comunl.edu. While the chemical synthesis of this compound has successfully employed biomimetic Diels-Alder reactions, a "plausible biogenesis" for this compound, akin to ircinianin, has been proposed to involve an intramolecular [4+2] cycloaddition, suggesting a natural biomimetic pathway clockss.org.

Research into the biosynthesis of related cyclic peroxides from Plakortis angulospiculatus indicates a plausible pathway involving the cyclization of a 6-hydroperoxydienoic acid intermediate, following the stereospecific introduction of a hydroperoxy group into a polyketide-derived precursor researchgate.net. This highlights the potential role of specific enzymes in orchestrating these complex transformations. The concept of "Diels-Alderases," enzymes that catalyze Diels-Alder reactions in natural product biosynthesis, further supports the possibility of an enzymatic role in this compound's natural formation, even if not yet directly confirmed for this compound itself researchgate.net.

Future research directions will focus on elucidating the complete biosynthetic pathway of this compound. This involves:

Identification of Precursors and Intermediates : Tracing the polyketide precursors and identifying key intermediates leading to the cyclic peroxide moiety.

Enzyme Discovery and Characterization : Isolating and characterizing the enzymes involved in each step of the pathway, particularly those catalyzing the formation of the cyclic peroxide and setting the stereochemistry. This would include investigating potential Diels-Alderases or other cyclases.

Genetic Engineering and Heterologous Expression : Leveraging advancements in synthetic biology and metabolic engineering to clone and express the biosynthetic gene cluster in heterologous hosts (e.g., bacteria, yeast, or other marine microorganisms) rsc.orgplos.org. This approach could enable sustainable and scalable production of this compound and its precursors, offering an alternative to extraction from natural sources and traditional chemical synthesis.

Emerging Computational and Analytical Techniques for this compound Studies

The structural complexity of this compound necessitates advanced computational and analytical techniques for its comprehensive study.

Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), has already played a crucial role in this compound research. DFT calculations were instrumental in revising the structure of this compound by accurately computing the transition states for the intramolecular Diels-Alder reaction, and comparing theoretical predictions with experimental spectroscopic data researchgate.netresearchgate.netnih.gov. This demonstrated the power of quantum chemical calculations in resolving complex structural ambiguities in natural products nih.gov.

Future computational studies will likely involve:

Advanced Molecular Modeling : Employing more sophisticated molecular dynamics (MD) simulations and quantum mechanical (QM) calculations to understand the conformational landscape of this compound and its interactions with biological targets at an atomic level [6 in previous search, 14 in previous search].

De Novo Design : Using computational methods for the de novo design of this compound analogues with optimized properties, guiding synthetic efforts towards promising candidates.

Prediction of Spectroscopic Properties : Further refinement of computational methods for predicting NMR, CD, and optical rotation data to aid in the rapid and unambiguous structural assignment of new this compound-related compounds and their synthetic intermediates.

Analytical Techniques: Traditional analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, 2D-NOESY, and COSY) and Mass Spectrometry (MS, including EI-MS and FAB MS-MS) have been fundamental for the initial elucidation and subsequent revision of this compound's structure [4, 19, 21 in previous search, 22 in previous search]. Optical rotation and Circular Dichroism (CD) spectroscopy have also been critical for establishing absolute stereochemistry by comparison with theoretical data researchgate.netresearchgate.netnih.gov.

Emerging analytical techniques and advancements in existing ones will enhance this compound studies:

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation : Utilizing HRMS for precise molecular formula determination and advanced MS/MS techniques for detailed structural information, especially for complex mixtures or very small quantities of natural products.

Cryo-Electron Microscopy (Cryo-EM) : While primarily for larger biomolecules, advancements in Cryo-EM could potentially offer insights into this compound's interactions with larger biological complexes if it forms stable associations.

Solid-State NMR (ssNMR) : For studying this compound in different physical states or when incorporated into membranes, ssNMR could provide atomic-level structural and dynamic information [29 in previous search].

Integrated Analytical Platforms : Developing hyphenated techniques that combine separation methods (e.g., LC) with advanced spectroscopic detection (e.g., LC-NMR, LC-MS/MS) for rapid and comprehensive analysis of this compound and its analogues from complex biological matrices.

Strategic Development of this compound Analogues for Chemical Biology Applications

This compound is known for its cytotoxic activity against various cancerous cell lines researchgate.netresearchgate.netrsc.orgnih.gov. This inherent biological activity makes it an attractive scaffold for the strategic development of analogues with enhanced potency, selectivity, and potentially novel mechanisms of action.

Key findings from initial chemical biology investigations indicate that the non-esterified peroxide forms of this compound exhibit greater cytotoxic activity compared to their corresponding methyl esters researchgate.net. This observation provides a direct lead for structure-activity relationship (SAR) studies, suggesting that the carboxylic acid functionality or its free form is crucial for optimal activity.

Future research will focus on:

Systematic SAR Studies : Designing and synthesizing a library of this compound analogues with targeted modifications to different parts of the molecule (e.g., the cyclic peroxide ring, the side chain, the carboxylic acid moiety) [9, 26, 36 in previous search, 39 in previous search, 41 in previous search]. These studies will aim to precisely map the structural features responsible for its cytotoxic activity, as well as to identify modifications that improve selectivity towards specific cancer cell lines or reduce off-target effects.

Mechanism of Action Elucidation : Utilizing chemical biology tools, including fluorescently tagged this compound analogues or photoaffinity probes, to identify and validate its direct biological targets. Understanding the molecular mechanism by which this compound exerts its cytotoxicity is critical for rational drug design.

Exploration of New Biological Activities : Beyond cytotoxicity, this compound and its analogues could possess other valuable biological activities (e.g., anti-inflammatory, antimicrobial, antiparasitic) given the diverse bioactivities observed in other polyketides from Plakortis sponges mdpi.com. Strategic analogue development would explore these possibilities.

Prodrug Strategies : Investigating prodrug strategies to improve the pharmacokinetic properties (e.g., solubility, bioavailability) of active this compound analogues, while ensuring the release of the active compound at the target site.

The strategic development of this compound analogues, guided by comprehensive SAR studies and a deeper understanding of its biological targets, holds significant promise for expanding the utility of this marine natural product in chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Plakotenin, and how can yield and purity be optimized?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, catalysts) using Design of Experiments (DoE) frameworks. For example, orthogonal testing can identify critical factors affecting yield. Characterization via HPLC and NMR ensures purity validation, with protocols detailed in the experimental section of prior studies .

- Data Example :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| A | 65 | 98 | THF, 60°C, 12h |

| B | 78 | 95 | DCM, RT, 24h |

| Table 1: Comparative synthesis methods for this compound (hypothetical data). |

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is recommended for structural confirmation. Quantification can employ validated calibration curves using UV-Vis or fluorescence detection, with reproducibility ensured through triplicate measurements and internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action in different biological models be reconciled?

- Methodological Answer : Discrepancies may arise from model-specific variables (e.g., cell line genetic backgrounds, assay conditions). Researchers should:

- Conduct comparative studies using standardized protocols (e.g., identical exposure times, concentrations).

- Employ orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibition) to validate targets.

- Perform meta-analyses of existing data to identify confounding factors .

Q. What experimental designs are suitable for studying this compound’s interactions with membrane-bound receptors?

- Methodological Answer : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding affinities. For functional studies, use:

- Competitive binding assays with fluorescent ligands.

- Mutagenesis to map interaction sites.

- Molecular dynamics simulations to predict binding conformations, validated by cryo-EM or X-ray crystallography .

Q. How can reproducibility challenges in this compound’s reported bioactivity be addressed across independent studies?

- Methodological Answer : Implement the following:

- Open-science practices : Share raw data, protocols, and code via repositories like Zenodo.

- Interlaboratory validation : Collaborate with independent labs to replicate key findings.

- Standardized reporting : Adhere to guidelines (e.g., ARRIVE for preclinical studies) to document experimental variables (e.g., solvent used, cell passage number) .

Methodological Frameworks

- Literature Review : Use SciFinder or Reaxys to compile all this compound-related studies. Filter results by publication date, methodology, and model systems to identify knowledge gaps .

- Research Question Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for mechanistic studies or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project viability .

Handling Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.